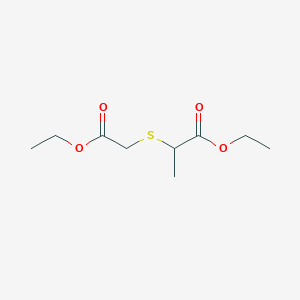

![molecular formula C25H20N2O2S B2957767 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313253-86-0](/img/structure/B2957767.png)

4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl), a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), and a dimethylphenyl group (a benzene ring with two methyl groups attached) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . In this process, benzoic acids and amines are reacted under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoyl, thiazole, and dimethylphenyl groups would all contribute to the overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the benzoyl group could undergo reactions typical of carbonyl compounds, while the thiazole ring might participate in reactions characteristic of heterocyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoyl and thiazole groups could impact its solubility, melting point, and other properties .

Scientific Research Applications

Anticancer Potential

A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, derived from a similar chemical structure. These compounds showed moderate to excellent anticancer activity against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives outperforming the reference drug etoposide. This suggests that similar compounds like 4-Benzoyl-N-[4-(3,4-Dimethylphenyl)-1,3-Thiazol-2-yl]benzamide may hold potential for anticancer applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antifungal Activity

Research by Saeed et al. (2008) on variously substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides, closely related to the compound , indicated low to moderate antifungal activity. This highlights the potential of this compound and its derivatives in developing antifungal agents (Saeed, Zaman, Jamil, & Mirza, 2008).

Antimicrobial Applications

A study on the synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives by Chawla (2016) demonstrated that thiazole derivatives, similar to this compound, possess significant antimicrobial activity. This suggests a potential application in combating microbial infections (Chawla, 2016).

Synthesis and Structural Studies

Sharma et al. (2016) conducted structural studies on a compound closely related to this compound, providing valuable insights into its crystalline structure and potential chemical behaviors. Such studies are crucial for understanding the compound's reactivity and stability, which are essential for its application in scientific research (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Corrosion Inhibition

Hu et al. (2016) explored the corrosion inhibiting effects of benzothiazole derivatives on steel in a 1 M HCl solution. Although the study did not directly involve this compound, the similar structural framework suggests potential applications in corrosion inhibition, which could be beneficial in industrial settings (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Mechanism of Action

Target of Action

Similar compounds with benzimidazole moieties have been found to be effective against various strains of microorganisms . They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .

Mode of Action

Compounds with similar structures have been found to inhibit the activity of key functional proteins in bacterial cell division . This suggests that 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Similar compounds have been found to block the biosynthesis of certain bacterial lipids . This suggests that this compound may affect similar pathways, leading to downstream effects on bacterial growth and proliferation.

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2S/c1-16-8-9-21(14-17(16)2)22-15-30-25(26-22)27-24(29)20-12-10-19(11-13-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSDGKFQZDAGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

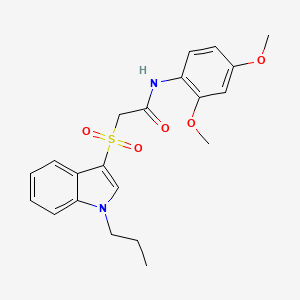

![1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2957685.png)

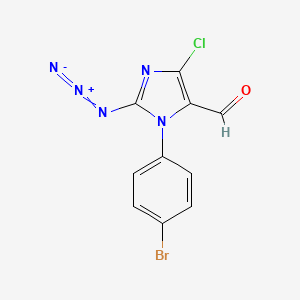

![2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2957687.png)

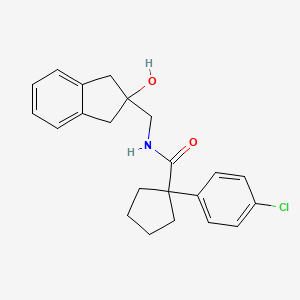

![1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2957691.png)

![3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2957696.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2957697.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid](/img/structure/B2957699.png)

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2957702.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide](/img/structure/B2957703.png)

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2957704.png)

![3-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957705.png)